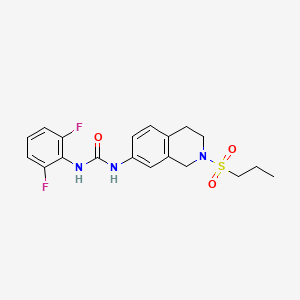
1-(2,6-Difluorophenyl)-3-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,6-Difluorophenyl)-3-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)urea is a useful research compound. Its molecular formula is C19H21F2N3O3S and its molecular weight is 409.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2,6-Difluorophenyl)-3-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)urea is a compound of interest due to its potential biological activity and therapeutic applications. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for the compound is C16H20F2N2O2S. Its structure features a difluorophenyl group and a tetrahydroisoquinoline moiety, which are known to influence its biological activity.
Research indicates that the compound may interact with various biological pathways. Its urea moiety suggests potential involvement in modulating nitrogen metabolism and influencing neurotransmitter activity. The sulfonyl group may enhance solubility and bioavailability, which are critical for pharmacological efficacy.
Antidepressant Effects
Recent studies have suggested a link between urea derivatives and antidepressant effects. For instance, compounds similar to this compound have shown promise in reducing symptoms of depression in animal models by modulating urea levels in the brain .
Neuroprotective Properties
The neuroprotective effects of this compound may be attributed to its ability to reduce oxidative stress and inflammation in neuronal cells. Research has indicated that certain urea derivatives can protect against neurodegenerative diseases by promoting neuronal survival and function .
Case Studies
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₀F₂N₂O₂S |
| Molecular Weight | 358.41 g/mol |
| Boiling Point | Not Available |
| Melting Point | Not Available |
| Solubility | Soluble in DMSO |
Research Findings
- Urea Metabolism : Elevated blood urea nitrogen (BUN) levels have been linked to mood disorders. Studies indicate that compounds affecting urea metabolism could potentially alleviate depressive symptoms by normalizing BUN levels .
- Insulin Sensitivity : Some findings suggest that urea derivatives might improve insulin sensitivity, which is crucial for metabolic health and could indirectly influence mood regulation .
属性
IUPAC Name |
1-(2,6-difluorophenyl)-3-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F2N3O3S/c1-2-10-28(26,27)24-9-8-13-6-7-15(11-14(13)12-24)22-19(25)23-18-16(20)4-3-5-17(18)21/h3-7,11H,2,8-10,12H2,1H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPHOGYVNGGBSCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)NC3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














